

# comparative pharmacokinetic study of Remdesivir in different species

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## Compound of Interest

Compound Name: Remdesivir-D5

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## A Comparative Pharmacokinetic Analysis of Remdesivir Across Species

A detailed examination of the absorption, distribution, metabolism, and excretion of the antiviral drug Remdesivir in humans, non-human primates, and rodents, providing key data for researchers in drug development.

Remdesivir, a prodrug of a nucleoside analog, has been a critical therapeutic agent in the management of viral infections, most notably COVID-19. Understanding its pharmacokinetic profile across different species is paramount for the preclinical evaluation and clinical application of this antiviral. This guide provides a comparative analysis of the pharmacokinetics of Remdesivir and its primary active metabolite, GS-441524, in humans, non-human primates (rhesus and cynomolgus monkeys), and rodents (mice and rats).

## Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Remdesivir and its major metabolite, GS-441524, in various species. These parameters are crucial for interspecies scaling and for predicting therapeutic efficacy and potential toxicity.

Species	Compound	Administration Route	Dose	Cmax (ng/mL)	Tmax (h)	AUC (h·ng/mL)	Half-life (t <sub>1/2</sub> ) (h)	Clearance (L/h/kg)	Volume of Distribution (V <sub>z</sub> ) (L/kg)	Reference
Human	Remdesivir	IV Infusion (30 min)	200 mg (loading), 100 mg (maintenance)	~2200-2600	End of infusion	~1430	~0.48	High	High	[1][2]
GS-441524	IV Infusion (30 min)	200 mg (loading), 100 mg (maintenance)	~173	~3.7	-	~26.6	Dependent on eGFR	-	[1]	
Rhesus Monkey	Remdesivir	IV Bolus	10 mg/kg	~1900	~0.08	2250	~0.39	4.1	1.9	[3]
GS-441524	IV Bolus	10 mg/kg	~1600	~2	1290	~8.1	0.78	8.2	[3]	

Cynomolgus Monkey	Remdesivir	IV Infusion (30 min)	10 mg/kg	-	-	-	-	-	-	[4][5]
GS-441524		IV Infusion (30 min)	10 mg/kg	-	-	-	-	-	-	[4][5]
Mouse (Ces1c-/-)	Remdesivir	Subcutaneous	25 mg/kg	-	-	-	-	-	-	[6][7]
GS-441524		Subcutaneous	25 mg/kg	-	-	-	-	-	-	[6][7]
Rat	Remdesivir	Intravenous	5 mg/kg	-	-	-	-	-	-	[8]
GS-441524		Intravenous	5 mg/kg	-	-	-	-	-	-	[8]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t<sub>1/2</sub> = Half-life; CL = Clearance; Vz = Volume of distribution. Dashes indicate that the specific data was not provided in the cited sources.

## Experimental Protocols

The pharmacokinetic parameters presented above were determined using established experimental methodologies. While specific details may vary between studies, a general workflow is outlined below.

## Animal Studies

**Species and Housing:** Studies were conducted in various species, including mice (specifically Ces1c-/- mice to better mimic human metabolism), rats, rhesus monkeys, and cynomolgus monkeys.[6][7] Animals were housed in controlled environments with regulated light-dark cycles and access to food and water.

**Drug Administration:** Remdesivir was typically administered intravenously (IV) as a bolus or infusion, or subcutaneously (SC).[4][5][6][7][8] The drug was dissolved in a suitable vehicle, such as a solution containing sulfobutylether- $\beta$ -cyclodextrin (SBECD).[8]

**Sample Collection:** Blood samples were collected at predetermined time points post-administration via appropriate methods for each species (e.g., ophthalmic vein in rats).[8] Plasma was separated by centrifugation and stored at -80°C until analysis.[6][8]

## Human Studies

**Study Population:** Pharmacokinetic data in humans were obtained from studies involving healthy volunteers and hospitalized patients with COVID-19.[1][9]

**Drug Administration:** In clinical settings, Remdesivir is administered as an intravenous infusion, typically a 200 mg loading dose followed by 100 mg daily maintenance doses.[1][6]

**Sample Collection:** Plasma samples were collected at various time points after the start of the infusion to characterize the pharmacokinetic profile of Remdesivir and its metabolites.[1]

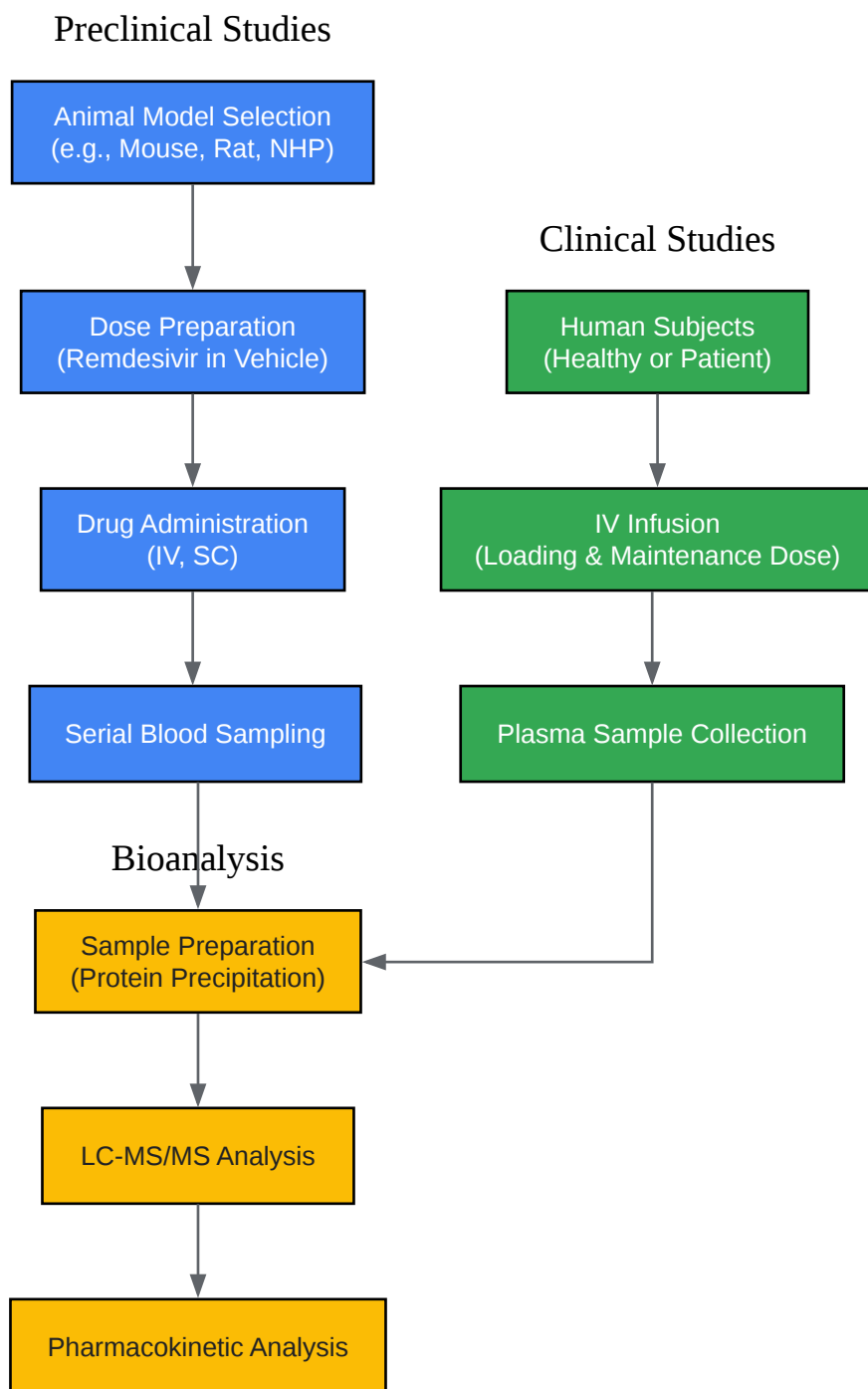
## Bioanalytical Method

**Sample Preparation:** Plasma samples were typically subjected to protein precipitation to extract the analytes. This often involved the addition of a cold organic solvent like acetonitrile, followed by vortexing and centrifugation.[10] The resulting supernatant was then processed for analysis.[10]

**LC-MS/MS Analysis:** The concentrations of Remdesivir and its metabolites (including GS-441524 and the alanine metabolite GS-704277) in plasma were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][8][10] This technique provides high sensitivity and specificity for the accurate measurement of drug concentrations.

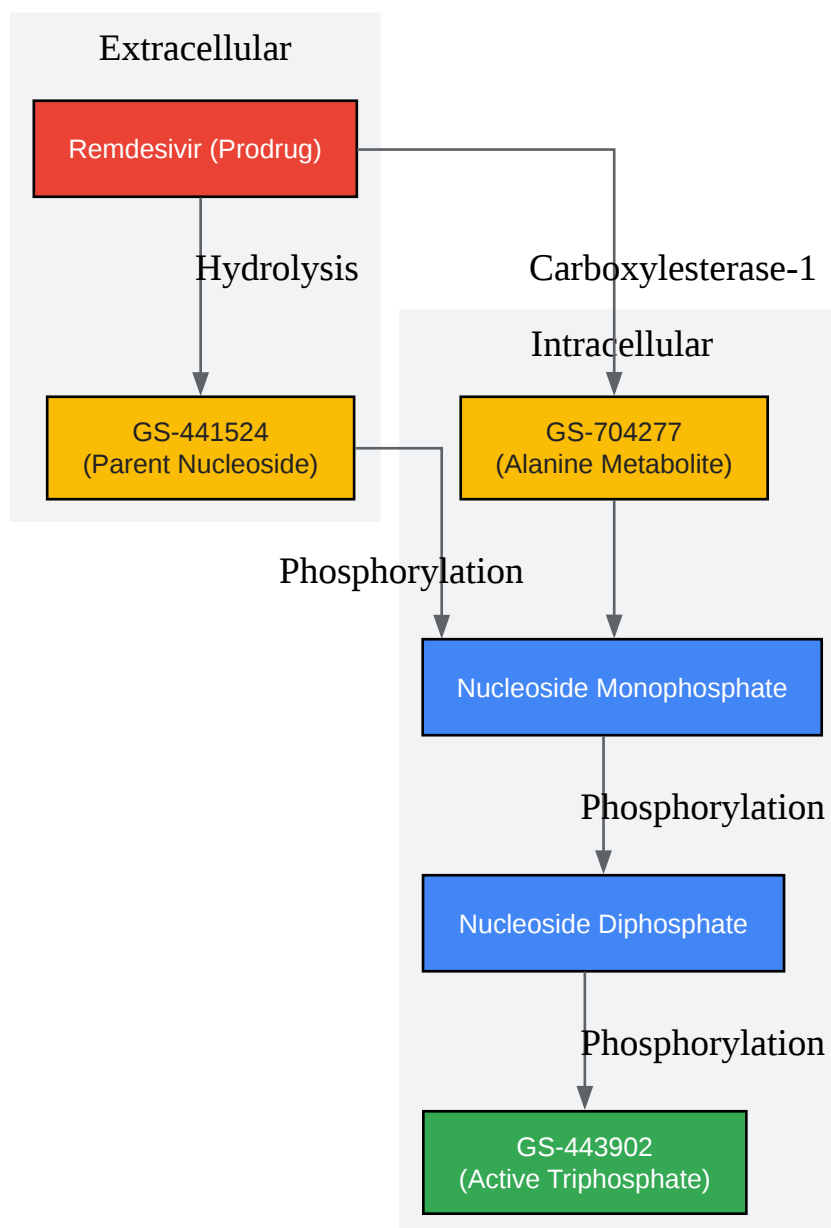
## Visualizing Key Processes

To better illustrate the experimental and metabolic pathways discussed, the following diagrams have been generated using the DOT language.



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Caption: Experimental workflow for a typical pharmacokinetic study of Remdesivir.

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- To cite this document: BenchChem. [comparative pharmacokinetic study of Remdesivir in different species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117595#comparative-pharmacokinetic-study-of-remdesivir-in-different-species]

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